3-Bromo-1H-indazole-7-carboxylic acid
Overview
Description
3-Bromo-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04. The purity is usually 95%.
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Scientific Research Applications
Antispermatogenic Agents
3-Bromo-1H-indazole-7-carboxylic acid and its derivatives have been studied for their effects on testicular weight and inhibition of spermatogenesis. Certain derivatives, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
Protein Kinase CK2 Inhibitors
Indazole derivatives, including 3-bromo-indazole compounds, have been synthesized and found to inhibit protein kinase CK2. These compounds, particularly 3-aryl-indazole 5- and 7-carboxylic acids, exhibited inhibitory activity with IC50 values in the 3.1–6.5 μM range, highlighting their potential as CK2 inhibitors (Vdovin et al., 2021).
Crystal Structure and Synthesis
Studies have been conducted on the synthesis and crystal structure of 3-bromo-indazole derivatives. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, providing insights into the molecular configuration of such compounds (Anuradha et al., 2014).
Synthesis of 3-Substituted Indazole Derivatives
A method for synthesizing 3-monosubstituted 1H-indazole derivatives using 3-bromo-1H-indazole has been developed. This method is noted for being more general and shorter than earlier methods (Welch, Hanau, & Whalen, 1992).
AKT Inhibition Activity
The synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been investigated, including derivatives of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, for their potential Akt kinase inhibitory activity (Gogireddy et al., 2014).
Safety and Hazards
“3-Bromo-1H-indazole-7-carboxylic acid” is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid ingestion and inhalation, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-7-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinases, leading to the disruption of cell cycle regulation and potentially inducing cell death .
Biochemical Pathways
Given its potential role in kinase inhibition, it may affect pathways related to cell cycle regulation and cell volume control
Pharmacokinetics
The compound’s lipophilicity and drug-likeness have been noted, which could impact its bioavailability .
Result of Action
Indazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s plausible that this compound could have similar effects.
Properties
IUPAC Name |
3-bromo-2H-indazole-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGUOJFKMABOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659578 | |
Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040101-01-6 | |
Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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